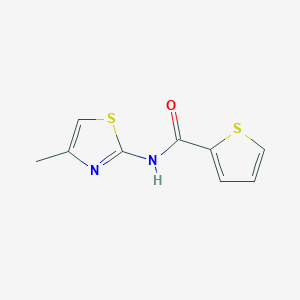

N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Description

N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties and reactivity .

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGXMIGZPZPTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 4-methylthiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of N-(4-methyl-13-thiazol-2-yl)thiophene-2-carboxamide is its antimicrobial properties. Research has shown that thiazole and thiophene derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies:

- A study synthesized a series of thiazole derivatives, including N-(4-methyl-13-thiazol-2-yl)thiophene-2-carboxamide, and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong inhibition zones, demonstrating the compound's potential as an antibacterial agent .

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| N-(4-methyl-13-thiazol-2-yl)thiophene-2-carboxamide | 8 | 10 |

| Control (Ciprofloxacin) | 1 | 20 |

Anti-inflammatory Properties

N-(4-methyl-13-thiazol-2-y)thiophene-2-carboxamide also shows potential as an anti-inflammatory agent. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies:

- In a study focusing on the anti-inflammatory effects of thiazole derivatives, compounds were tested for their ability to inhibit the production of TNF-alpha and IL-6 in vitro. The results indicated that N-(4-methyl-13-thiazol-2-y)thiophene-2-carboxamide significantly reduced the levels of these cytokines, suggesting its utility in treating inflammatory conditions like rheumatoid arthritis .

Cancer Therapy

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells.

Case Studies:

- In vitro studies on human cancer cell lines demonstrated that N-(4-methyl-13-thiazol-2-y)thiophene-2-carboxamide could inhibit cell proliferation and induce apoptosis in breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Cell cycle arrest |

Synthesis and Characterization

The synthesis of N-(4-methyl-13-thiazol-2-y)thiophene-2-carboxamide typically involves multi-step chemical reactions starting from readily available thiazole and thiophene precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide are structurally similar and have been studied for their biological activities.

Uniqueness

N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of thiazole and thiophene rings, which imparts distinct chemical properties and biological activities.

Biological Activity

N-(4-Methyl-13-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms. The presence of the methyl group at the 4-position of the thiazole ring contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole and thiophene derivatives. For instance, a series of compounds similar to N-(4-Methyl-13-thiazol-2-yl)thiophene-2-carboxamide exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | 8 | E. coli: 10, S. aureus: 9 |

| Compound B | 7.5 | E. coli: 8, S. aureus: 8 |

| N-(4-Methyl-13-thiazol-2-yl)thiophene-2-carboxamide | 7 | E. coli: 12, S. aureus: 11 |

The data indicate that compounds with structural similarities to N-(4-Methyl-13-thiazol-2-yl)thiophene-2-carboxamide possess significant antibacterial properties, with zones of inhibition suggesting effectiveness against common pathogens .

Anti-inflammatory Activity

N-(4-Methyl-13-thiazol-2-yl)thiophene-2-carboxamide has also been investigated for its anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

The compound acts by inhibiting specific kinases involved in inflammatory pathways, leading to a decrease in pro-inflammatory markers such as IL-1, IL-2, and TNF-alpha. This mechanism suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating the antibacterial effects of various thiazole derivatives found that N-(4-Methyl-13-thiazol-2-y)thiophene-2-carboxamide exhibited a notable reduction in bacterial growth in vitro, particularly against resistant strains .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate immune responses showed promising results in reducing inflammation markers in animal models of rheumatoid arthritis .

Q & A

Q. What are the established synthetic routes for N-(4-methyl-13-thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions. For example, analogous thiadiazole derivatives are synthesized by reacting carboxamide precursors (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) with hydrazine derivatives in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to eliminate atomic sulfur . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst use : Triethylamine aids in deprotonation, while iodine facilitates sulfur elimination.

- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates.

Yield optimization (67–97%) can be achieved via in situ generation of intermediates, as seen in similar hydrazinecarboxamide syntheses .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Key for identifying proton environments (e.g., aromatic thiophene/thiazole protons at δ 7.0–8.5 ppm) and carbon backbone .

- IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography : Resolve regiochemistry using SHELXL for refinement. For example, SHELX programs handle twinned data or high-resolution structures, critical for verifying bond lengths/angles .

Q. How is in vitro biological activity screening designed for this compound?

Methodological Answer:

- Assay selection : Antimicrobial (MIC assays), antitumor (MTT assays on cancer cell lines), or enzyme inhibition (e.g., kinase assays).

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO solubility checks).

- pH dependence : Adjust buffer pH (e.g., 6.5–7.4) to account for activity variations, as seen in related thiadiazole derivatives .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:

- Assay standardization : Replicate under identical conditions (cell lines, serum concentration, exposure time).

- Orthogonal assays : Cross-validate cytotoxicity results using apoptosis markers (e.g., Annexin V) or metabolic activity probes .

- Structural analogs : Compare activity trends with methyl/thiophene-substituted derivatives to identify SAR patterns .

Q. What computational strategies predict the compound’s pharmacokinetic or binding properties?

Methodological Answer:

- Molecular docking : Use PubChem-derived 3D structures (InChIKey: JVHSFXBYKDFVTC) with AutoDock/Vina to model interactions with targets (e.g., bacterial enzymes) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration.

Q. How are crystallographic disorders or polymorphism managed during structure refinement?

Methodological Answer:

- SHELXL refinement : Apply TWIN/BASF commands for twinned data and PART instructions for disordered moieties (e.g., methyl-thiazole groups) .

- Temperature factors : Analyze anisotropic displacement parameters to distinguish static disorder from thermal motion.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···π contacts) to validate packing arrangements.

Q. What strategies resolve regioselectivity challenges in cyclization steps?

Methodological Answer:

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC at varying temperatures (e.g., 25°C vs. reflux).

- Isotopic labeling : Use 15N-labeled reagents to track nitrogen migration in thiazole formation via 2D NMR .

- Computational modeling : Simulate transition states (Gaussian 16) to identify favored pathways for 4-methyl substitution .

Q. How are synthetic byproducts or degradation products characterized?

Methodological Answer:

- LC-MS/MS : Identify impurities via high-resolution mass spectrometry (e.g., Q-TOF) and fragmentation patterns.

- Stability studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation via HPLC .

Q. What advanced techniques validate hydrogen-bonding networks in the crystal lattice?

Methodological Answer:

Q. How is regiochemical ambiguity in NMR spectra resolved?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals via coupling correlations (e.g., thiophene H3/H4 protons).

- Isotopic substitution : Synthesize deuterated analogs to simplify splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.